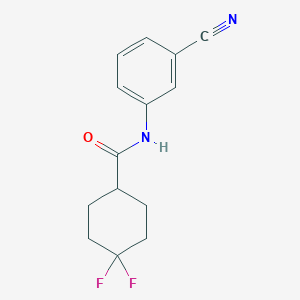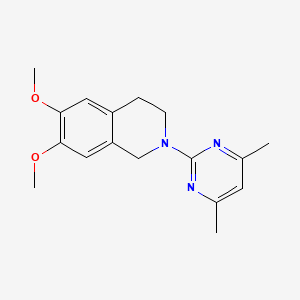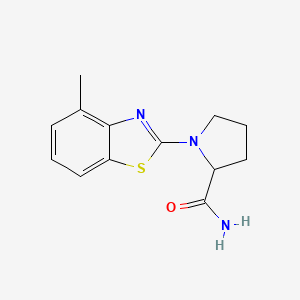![molecular formula C17H20FN3O B15115812 [2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15115812.png)
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that belongs to the class of quinazolines This compound is characterized by the presence of a fluoroquinazoline moiety attached to an octahydro-isoindole structure, with a methanol group at the 3a position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 6-fluoroquinazolin-4-one: This intermediate can be synthesized by reacting 2-aminobenzonitrile with fluoroacetic acid under acidic conditions.
Cyclization to form octahydro-isoindole: The 6-fluoroquinazolin-4-one is then subjected to a cyclization reaction with a suitable cyclizing agent, such as sodium hydride, to form the octahydro-isoindole structure.
Introduction of the methanol group:
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol with a suitable catalyst like sodium methoxide.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as sterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol in fungi . This inhibition disrupts the cell membrane integrity of fungi, leading to their death. The compound’s unique structure allows it to bind effectively to the active site of the enzyme, blocking its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluquinconazole: A similar compound with a fluoroquinazoline moiety, used as a fungicide.
6-fluoroquinazolin-4-one: An intermediate in the synthesis of various quinazoline derivatives.
Uniqueness
[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H20FN3O |
|---|---|
Molekulargewicht |
301.36 g/mol |
IUPAC-Name |
[2-(6-fluoroquinazolin-4-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C17H20FN3O/c18-13-4-5-15-14(7-13)16(20-11-19-15)21-8-12-3-1-2-6-17(12,9-21)10-22/h4-5,7,11-12,22H,1-3,6,8-10H2 |
InChI-Schlüssel |
XJTNDEMWWJAGHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CN(CC2C1)C3=NC=NC4=C3C=C(C=C4)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B15115736.png)
![3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B15115739.png)
![2-(2-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115741.png)
![N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B15115749.png)
![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine](/img/structure/B15115763.png)
![4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole](/img/structure/B15115770.png)

![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15115777.png)

![2-Tert-butyl-5-ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15115792.png)
![3-(4-methanesulfonylphenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B15115793.png)
![5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15115806.png)

![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15115824.png)
